molecular formula C15H13N3O B1618730 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one CAS No. 74772-59-1

3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one

Cat. No.: B1618730
CAS No.: 74772-59-1
M. Wt: 251.28 g/mol
InChI Key: LBRIVXDQCGLBBQ-UHFFFAOYSA-N
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Description

Structural Identification Codes and Descriptors

Parameter Value Reference
Chemical Abstracts Service Number 74772-59-1
Molecular Formula C₁₅H₁₃N₃O
Molecular Weight 251.28 g/mol
MDL Number MFCD00105525
InChI InChI=1S/C15H13N3O/c16-18-14(10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2
InChI Key LBRIVXDQCGLBBQ-UHFFFAOYSA-N
SMILES c1ccc(cc1)Cc2nc3ccccc3c(=O)n2N

The Simplified Molecular Input Line Entry System representation provides a linear notation that accurately captures the connectivity pattern of the molecule, while the InChI string offers a standardized representation suitable for computational applications. These molecular descriptors facilitate precise identification and enable automated structure verification processes in chemical databases and literature searches.

Properties

IUPAC Name

3-amino-2-benzylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-18-14(10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15(18)19/h1-9H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRIVXDQCGLBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340060
Record name 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194281
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74772-59-1
Record name 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 2-Amino-N-(2-substituted-ethyl)benzamide Intermediate

  • Reactants: Isatoic anhydride reacts with 2-(morpholino)ethan-1-amine or 2-(piperidin-1-yl)ethan-1-amine.
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF), an eco-friendly alternative to tetrahydrofuran (THF), is used.
  • Conditions: Room temperature stirring for 4–5 hours.
  • Outcome: High yields (up to 95%) and high purity of intermediate compounds such as 2-amino-N-(2-morpholinoethyl)benzamide (compound 3a).
Entry Solvent Time (h) Yield (%) Melting Point (°C)
1 Water–acetone 8 71 104–106
2 THF 5–6 86 113–114
3 2-MeTHF 4–5 95 113–114

Table 1: Comparison of solvents for the synthesis of intermediate 3a.

  • Characterization: Confirmed by NMR (1H and 13C), elemental analysis, LC-MS, and X-ray crystallography (monoclinic crystal system, space group P21/c).

Step 2: Cyclization to 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one

  • Reactants: The intermediate 3a is reacted with benzaldehyde derivatives.
  • Catalyst: Potassium carbonate (K2CO3).
  • Solvent: Methanol.
  • Methods:
    • Conventional heating (reflux for 4–6 hours).
    • Microwave irradiation (600 W, 60 °C, 6–8 minutes).
  • Advantages of Microwave Irradiation: Shorter reaction times, higher yields (up to 97%), and purities without further purification.
Compound No. R1 R2 R3 Reaction Time (h), Yield % Conventional Heating Reaction Time (min), Yield % Microwave Irradiation Melting Point (°C)
4a H H H 4 (86%) 6 (92%) 142–144
4b H Br H 4 (87%) 6 (96%) 133–135
4c H Cl H 4 (84%) 6 (96%) 165–166
4d H CH3 H 5 (83%) 6 (96%) 132–134

Table 2: Selected examples of 3-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives synthesis.

  • Spectral Data: 1H-NMR and 13C-NMR data confirm the formation of the dihydroquinazolinone ring and substitution pattern.
  • Chirality: The formation of the cyclic compound introduces a chiral center, resulting in racemic mixtures of R and S enantiomers.

Alternative One-Pot Three-Component Synthesis

A recent metal-free, one-pot three-component reaction offers an alternative route:

  • Reactants: Arenediazonium salts, nitriles, and bifunctional aniline derivatives.
  • Mechanism: Formation of N-arylnitrilium intermediates followed by sequential nucleophilic addition and cyclization.
  • Conditions: Mild, metal-free, good functional group tolerance.
  • Outcome: Efficient synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones, which can be adapted for 3-amino-2-benzyl derivatives by appropriate choice of substrates.

This method provides a robust and straightforward approach for synthesizing quinazolinone derivatives with potential biological activity but requires specific arenediazonium salts and nitriles tailored to the target compound.

Summary of Research Findings and Advantages

Feature Two-Step Eco-Friendly Protocol One-Pot Three-Component Reaction
Reaction Type Stepwise: Intermediate formation + cyclization Domino three-component assembly
Solvents 2-MeTHF (green solvent), Methanol Various, metal-free conditions
Catalysts K2CO3 (base), no metals No metal catalysts
Reaction Time 4–6 h (conventional) or 6–8 min (microwave) Typically shorter, one-pot
Yield High (up to 97%) High efficiency reported
Purity High, often no further purification needed High, with good functional group tolerance
Scalability Demonstrated, eco-friendly solvents used Potentially scalable, requires substrate optimization
Structural Diversity Wide range of aldehyde derivatives possible Broad substrate scope due to modular assembly

Detailed Experimental Notes

  • Intermediate Characterization: The intermediate 2-amino-N-(2-morpholinoethyl)benzamide (3a) was isolated as light brown crystals with melting point 126–128 °C, confirmed by NMR and X-ray crystallography.
  • Microwave Irradiation Setup: Reactions performed at 600 W, 60 °C in a multimode reactor, with nitrogen purging for 1 minute before irradiation.
  • Purification: Products obtained by filtration and evaporation of solvents, often requiring no chromatographic purification.
  • Environmental Impact: Use of 2-MeTHF and microwave irradiation reduces hazardous waste and energy consumption compared to traditional methods.

Chemical Reactions Analysis

Chemical Reactions Involving Quinazolinones

Quinazolinones, including 3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one , can participate in various chemical reactions due to their heterocyclic structure. These reactions include:

  • Nucleophilic Substitution : The amino group can undergo nucleophilic substitution reactions with alkyl halides or other electrophiles.

  • Redox Reactions : Quinazolinones can be reduced to form dihydroquinazolines or oxidized to form fully aromatic quinazolines.

  • Cyclization Reactions : These compounds can participate in further cyclization reactions to form more complex heterocycles.

Analytical Data for Similar Compounds

While specific analytical data for This compound may not be readily available, similar compounds provide insight into their chemical properties. For instance, 3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one has a molecular weight of 252.31 g/mol and is characterized by its IUPAC name and InChI key .

Analytical Data Table:

CompoundMolecular Weight (g/mol)IUPAC NameInChI Key
3-amino-3-benzyl-3,4-dihydroquinolin-2(1H)-one252.313-amino-3-benzyl-1,4-dihydroquinolin-2-oneBCSMPEXJWNRBKC-UHFFFAOYSA-N

Biological and Pharmacological Activities

Quinazolinones, including This compound , exhibit diverse biological activities such as antimicrobial and anticancer effects. The exact mechanisms of these activities are not fully elucidated but are believed to involve interactions with cellular targets that inhibit growth or induce apoptosis.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 3-amino-2-benzyl-3,4-dihydroquinazolin-4-one and its derivatives in cancer treatment:

  • In Vitro Studies : Compounds derived from this quinazoline scaffold have shown significant inhibitory effects against various cancer cell lines, including human myelogenous leukemia K562 cells and breast cancer cell lines (MDA-MB 231). For instance, certain derivatives exhibited IC$_{50}$ values as low as 0.51 µM against K562 cells .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization and modulation of apoptotic pathways. For example, dimethoxy-substituted derivatives were identified as potent inhibitors of tubulin polymerization .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Experimental Evidence : Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects in various models. For instance, compounds synthesized from this scaffold showed promising results in reducing inflammation markers in animal models .
  • Clinical Implications : The anti-inflammatory potential makes these compounds candidates for developing treatments for conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens:

  • Broad Spectrum Activity : Research indicates that derivatives possess activity against both gram-positive and gram-negative bacteria as well as fungi. For example, certain synthesized compounds showed effectiveness against Staphylococcus aureus and Candida albicans .
  • Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays:

  • DPPH Inhibition : Compounds derived from this scaffold have shown significant DPPH radical scavenging activity, indicating their potential as natural antioxidants .

Case Studies and Research Findings

StudyFocusFindings
Xia et al. (2020)AnticancerIdentified significant growth inhibition in K562 cells with certain derivatives showing IC$_{50}$ values < 1 µM .
Unnissa et al. (2020)AntitumorSynthesized disubstituted quinazolinone derivatives with notable antitumor activity against multiple cancer cell lines .
Akhi et al. (2014)Anti-inflammatoryReported significant analgesic and anti-inflammatory activities for synthesized quinazoline derivatives .
Saravanan et al. (2015)AntiviralInvestigated antiviral activities showing efficacy against several viruses in vitro .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinazolinones are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Their Implications
Compound Name Substituents (Position) Key Properties/Activities Reference
3-Amino-2-benzyl (Target) 2-benzyl, 3-amino Lipophilic; potential CNS activity
3-Phenyl-2-[(E)-2-phenylethenyl] 2-styryl, 3-phenyl, para-sulfonamide COX-2 inhibition (47.1% at 20 μM)
3-Aryl-2-mercaptoquinazolin-4-one 2-thio, 3-aryl Low cytotoxicity (Hep-G2, LU-1, HeLa)
6-Nitro-3,4-dihydroquinazolin-4-one 6-nitro Temperature-sensitive synthesis (40°C)
2-{[(Propan-2-yl)amino]methyl} 2-alkylaminomethyl Intermediate for drug discovery
6,8-Dibromo-3,4-dihydroquinazolin-4-one 6,8-dibromo Halogenated; potential antitumor lead
Key Observations:
  • Electron-Withdrawing vs.
  • Thio vs. Benzyl Groups : Thio-substituted analogs (e.g., 2-mercapto derivatives in ) exhibit lower cytotoxicity, suggesting that the benzyl group in the target compound may offer a better balance between activity and toxicity.
  • Sulfonamide Moieties : The para-sulfonamide group in enhances COX-2 inhibition, a feature absent in the target compound, highlighting the importance of polar substituents for enzyme targeting.
Key Observations:
  • The target compound’s synthesis () is streamlined compared to multi-step routes for thio-substituted analogs ().
  • Nitration () requires precise temperature control, unlike the room-temperature hydrazine condensation used for the amino-benzyl derivative.
Antitumor and Cytotoxicity:
  • In contrast, thio-containing hybrids (e.g., compounds 5a-e in ) demonstrated low cytotoxicity, suggesting that the benzyl-amino combination may be more favorable for anticancer activity.
Enzyme Inhibition:
  • This underscores the role of sulfonamide groups in cyclooxygenase targeting.

Physicochemical Properties

  • Solubility: Amino and nitro groups improve aqueous solubility relative to halogenated derivatives ().

Biological Activity

3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a quinazolinone core, which is known for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3OC_{17}H_{17}N_{3}O with a molecular weight of approximately 226.27 g/mol. The compound exhibits moderate stability and solubility in organic solvents, making it suitable for various synthetic and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It has been shown to bind to various receptors, modulating their activity and influencing downstream signaling pathways.
  • Antioxidant Activity : The presence of the amino group contributes to its potential as an antioxidant agent.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. For example:

  • In vitro Studies : The compound was tested against various cancer cell lines, including MDA-MB 231 (breast cancer) and K562 (chronic myelogenous leukemia), showing promising cytotoxic effects with IC50 values in the micromolar range .
Cell LineIC50 (µM)Reference
MDA-MB 23112.5
K56215.0

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammation markers comparable to standard anti-inflammatory drugs like indomethacin .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays, showing effective free radical scavenging ability that suggests potential applications in oxidative stress-related conditions.

Case Studies

  • Breast Cancer Treatment : In a study involving MDA-MB 231 cells, treatment with this compound resulted in significant apoptosis induction as evidenced by flow cytometry analysis .
  • Inflammation Model : In carrageenan-induced paw edema models in rats, the compound exhibited a dose-dependent reduction in swelling, indicating its potential as an anti-inflammatory agent .

Q & A

Q. How can researchers assess the selectivity of dihydroquinazolinone derivatives against off-target proteins?

  • Methodological Answer : Kinase profiling panels (e.g., Eurofins KinaseProfiler) and thermal shift assays quantify binding to non-target enzymes. Co-crystallization with off-target proteins (e.g., PARP1) provides structural insights into selectivity .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer : Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HCT116 for tankyrase inhibition) combined with Western blotting for Wnt/β-catenin pathway markers (e.g., AXIN2) validate mechanism of action .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one
Reactant of Route 2
3-Amino-2-benzyl-3,4-dihydroquinazolin-4-one

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